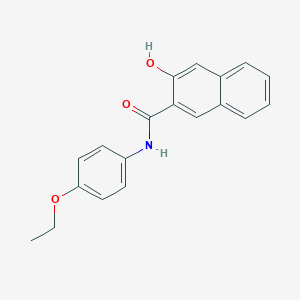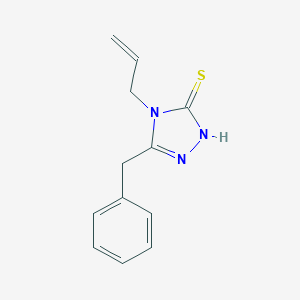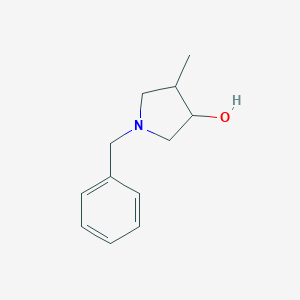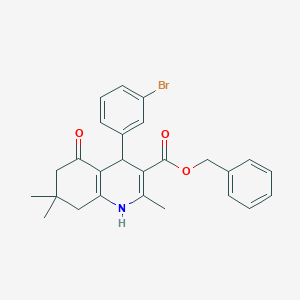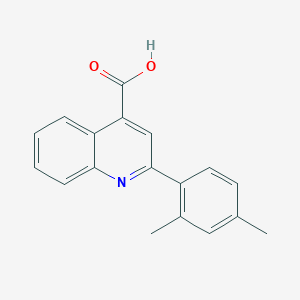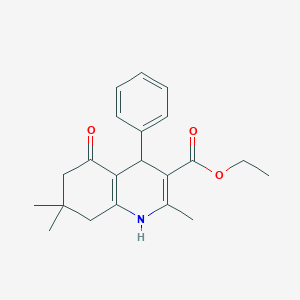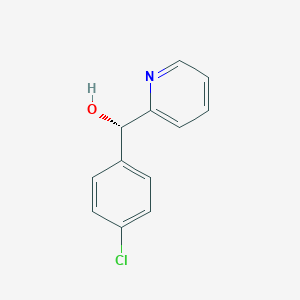
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Übersicht
Beschreibung
“(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound that contains a pyridin-2-yl group and a 4-chlorophenyl group attached to a methanol molecule . It is a chiral compound due to the presence of the stereogenic carbon in the methanol part .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the asymmetric reduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst . The reaction conditions were optimized to achieve 99% conversion and 98.4% enantiomeric excess .Molecular Structure Analysis
The molecular structure of “(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” can be inferred from its name. It contains a pyridin-2-yl group, a 4-chlorophenyl group, and a methanol group. The “S” denotes the stereochemistry at the chiral center in the methanol part .Wissenschaftliche Forschungsanwendungen
Application in Pharmacology
- Field : Pharmacology
- Summary of Application : (Pyridin-2-yl)methanol derivatives have been synthesized and studied for their potential as selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRPV subfamily of transient receptor potential cation channels and has been implicated in various physiological and pathological processes, including pain and skin diseases .
- Methods of Application : The research involved the synthesis of various (Pyridin-2-yl)methanol derivatives and testing their activity against TRPV3 using electrophysiology methods .
- Results : The study identified several compounds with promising activity against TRPV3 .
Application in Anti-Fibrosis Research
- Field : Medicinal Chemistry
- Summary of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
- Methods of Application : The study involved the synthesis of various 2-(pyridin-2-yl) pyrimidine derivatives and testing their anti-fibrotic activities using Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application in Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
- Field : Pharmacology
- Summary of Application : (Pyridin-2-yl)methanol derivatives have been synthesized and studied for their potential as selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRPV subfamily of transient receptor potential cation channels and has been implicated in various physiological and pathological processes, including pain and skin diseases .
- Methods of Application : The research involved the synthesis of various (Pyridin-2-yl)methanol derivatives and testing their activity against TRPV3 using electrophysiology methods .
- Results : The study identified several compounds with promising activity against TRPV3 .
Application in Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
- Field : Pharmacology
- Summary of Application : (Pyridin-2-yl)methanol derivatives have been synthesized and studied for their potential as selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRPV subfamily of transient receptor potential cation channels and has been implicated in various physiological and pathological processes, including pain and skin diseases .
- Methods of Application : The research involved the synthesis of various (Pyridin-2-yl)methanol derivatives and testing their activity against TRPV3 using electrophysiology methods .
- Results : The study identified several compounds with promising activity against TRPV3 .
Eigenschaften
IUPAC Name |
(S)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452173 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
CAS RN |
176022-47-2 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)


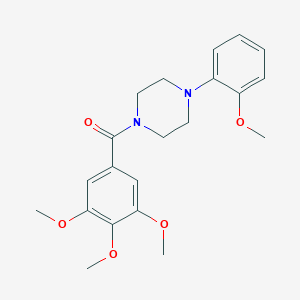

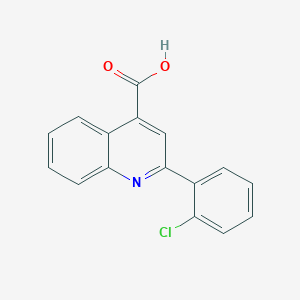
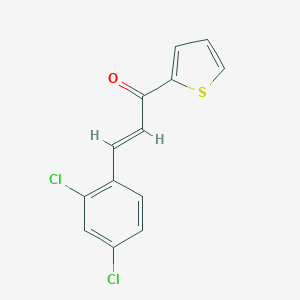
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
